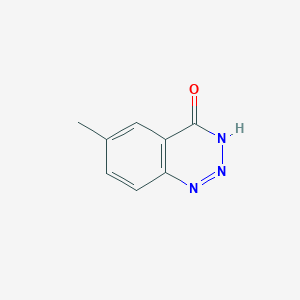

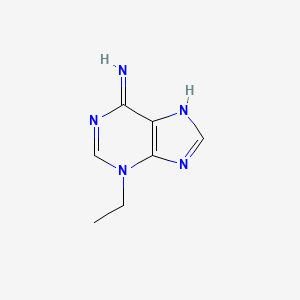

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Vue d'ensemble

Description

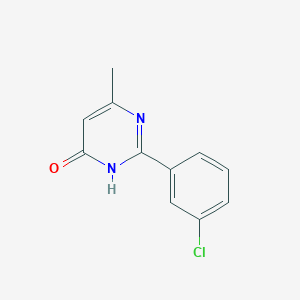

2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Applications De Recherche Scientifique

-

Pharmaceutical Applications

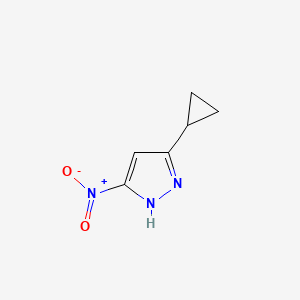

- Summary of Application : Tetrazoles, such as 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are of interest in the field of medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

- Methods of Application : The review considers various synthetic approaches to tetrazole derivatives .

- Results or Outcomes : The review discusses the biological activities of tetrazoles, such as antibacterial, antifungal, analgesic, and anti-inflammatory properties .

-

Treatment of Hypertension

- Summary of Application : Compounds belonging to the sartans family, which include biphenyl tetrazole derivatives like 2-methoxy-4-(1H-tetrazol-5-yl)phenol, are commonly used in the treatment of hypertension .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized compounds exhibited fine activity against the A549 cell line with acceptable IC50 values .

-

Biochemistry

- Summary of Application : Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

-

Chemical Synthesis

- Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .

-

Metal–Carboxylate–Tetrazolate Framework

- Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .

- Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .

- Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .

-

Chemical Synthesis

- Summary of Application : 2-Methoxy-4-(1H-tetrazol-5-yl)phenol is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesized compounds belong to the sartans family, which is commonly used in the treatment of hypertension .

-

Metal–Carboxylate–Tetrazolate Framework

- Summary of Application : The reaction of 2,5-di(2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .

- Methods of Application : This framework contains a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels .

- Results or Outcomes : The framework reveals high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 . It also shows good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions . The MOF as a heterogeneous catalyst can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields . In addition, the selective adsorption of the MOF for benzene over cyclohexane was also studied .

Propriétés

IUPAC Name |

2-methoxy-4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXBFZKBKYTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-(1H-tetrazol-5-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)

![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)

![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)